N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide
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Overview
Description
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a carboxamide group, and a phenylmethoxyphenoxy moiety. Its molecular formula is C23H31N3O5, and it has a molar mass of 429.50934 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide typically involves multiple steps:
Formation of the phenylmethoxyphenoxy intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form phenylmethoxyphenol.
Epoxide formation: The phenylmethoxyphenol is then reacted with epichlorohydrin to form an epoxide intermediate.
Amination: The epoxide intermediate is reacted with a suitable amine, such as 2-aminoethanol, to form the hydroxypropylamine intermediate.
Coupling with morpholine-4-carboxamide: Finally, the hydroxypropylamine intermediate is coupled with morpholine-4-carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylmethoxy derivatives.
Scientific Research Applications
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It binds to enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[[(2S)-2-Hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide
- N-[2-[[2-Hydroxy-3-[4-(benzyloxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide
Uniqueness
N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenylmethoxyphenoxy moiety, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
69630-21-3 |
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Molecular Formula |
C23H31N3O5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[2-[[2-hydroxy-3-(4-phenylmethoxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C23H31N3O5/c27-20(16-24-10-11-25-23(28)26-12-14-29-15-13-26)18-31-22-8-6-21(7-9-22)30-17-19-4-2-1-3-5-19/h1-9,20,24,27H,10-18H2,(H,25,28) |
InChI Key |
DINWMSNRUNFXQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
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